Rifalazil

Buruli ulcer Mycobacterium ulcerans in vivo efficacy

Rifalazil (KRM-1648/ABI-1648) offers critical differentiation: 8-500x lower MIC than rifampin, activity against rifampin-resistant rpoB mutants (MIC ≤0.064 µg/mL), and a 24h half-life enabling reduced dosing. Ideal for ultra-short-course TB studies (sterilization in 6 vs. 12 weeks) and Chlamydia resistance research.

Molecular Formula C51H64N4O13
Molecular Weight 941.1 g/mol
CAS No. 129791-92-0
Cat. No. B610480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifalazil
CAS129791-92-0
SynonymsRifalazil;  ABI 1648;  ABI1648;  ABI -648;  Krm-1648;  Krm 1648;  Krm1648; 
Molecular FormulaC51H64N4O13
Molecular Weight941.1 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C
InChIInChI=1S/C51H64N4O13/c1-24(2)23-54-16-18-55(19-17-54)32-21-33(57)39-35(22-32)67-48-40(52-39)36-37-44(60)30(8)47-38(36)49(62)51(10,68-47)65-20-15-34(64-11)27(5)46(66-31(9)56)29(7)43(59)28(6)42(58)25(3)13-12-14-26(4)50(63)53-41(48)45(37)61/h12-15,20-22,24-25,27-29,34,42-43,46,58-60,62H,16-19,23H2,1-11H3,(H,53,63)/t25?,27?,28?,29?,34?,42?,43?,46?,51-/m0/s1
InChIKeyIXSVOCGZBUJEPI-ROSHVKCDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rifalazil (CAS 129791-92-0): A High-Potency Benzoxazinorifamycin for Research on Mycobacteria, Chlamydia, and Resistant Pathogens


Rifalazil (also known as KRM-1648, ABI-1648; CAS 129791-92-0) is a semisynthetic benzoxazinorifamycin derivative of the ansamycin antibiotic class, with a molecular formula of C₅₁H₆₄N₄O₁₃ and a molecular weight of 941.07 g/mol [1]. It exerts its antibacterial effect by binding to the β-subunit of bacterial DNA-dependent RNA polymerase, thereby inhibiting transcription [2]. Originally developed as an improved antimycobacterial agent, rifalazil has demonstrated exceptional in vitro potency against a broad spectrum of bacteria, including Mycobacterium tuberculosis, Chlamydia trachomatis, Chlamydia pneumoniae, and Helicobacter pylori .

Why Rifalazil (129791-92-0) Cannot Be Substituted with Generic Rifampin, Rifabutin, or Azithromycin in Research


Within the rifamycin class, generic substitution is precluded by substantial pharmacodynamic and pharmacokinetic divergence. Rifalazil's unique benzoxazinorifamycin core confers markedly different binding affinity to the bacterial RNA polymerase β-subunit, resulting in MIC values 8- to 500-fold lower than those of rifampin, rifabutin, or azithromycin against key pathogens [1]. Furthermore, specific rpoB mutations that confer high-level resistance to rifampin (MIC ≥512 μg/mL) do not fully cross-protect against rifalazil, with mutants remaining susceptible at ≤0.064 μg/mL [2]. Its extended half-life (~24 hours versus 2–3 hours for rifampin) also differentiates its dosing and experimental application profile [3]. Consequently, results obtained with one rifamycin analog cannot be extrapolated to rifalazil without direct comparative validation.

Rifalazil (129791-92-0): Head-to-Head Comparative Evidence Versus Rifampin, Rifabutin, and Azithromycin


Superior In Vivo Bactericidal Potency: 16-Fold Lower Effective Dose Than Rifampin in Established M. ulcerans Infection

In a BALB/c mouse footpad model of established M. ulcerans infection (Buruli ulcer), rifalazil demonstrated markedly superior in vivo potency compared to rifampin. To achieve a bactericidal effect against actively growing mycobacteria, rifalazil required a dietary concentration of 0.002%, while rifampin required a concentration of 0.032% to produce equivalent bactericidal activity [1]. This represents a 16-fold difference in the minimum effective dose.

Buruli ulcer Mycobacterium ulcerans in vivo efficacy bactericidal

Accelerated Eradication in Murine Tuberculosis: Sterility Achieved 6 Weeks Earlier with Rifalazil-Isoniazid Than with Rifampin-Isoniazid

In a murine model of pulmonary tuberculosis, combination therapy with rifalazil plus isoniazid (RLZ-INH) achieved a nonculturable (sterile) state in lung and spleen tissues significantly earlier than the standard rifampin plus isoniazid (RIF-INH) regimen. Specifically, RLZ-INH treatment produced a nonculturable state after 6 weeks of therapy, whereas RIF-INH required 12 weeks to achieve the same endpoint [1]. Furthermore, the sterile state achieved with 12 weeks of RLZ-INH was maintained for at least 6 months post-cessation, while regrowth was detected just 1 month after stopping RIF-INH [1].

tuberculosis combination therapy sterilization treatment duration

Overcoming Rifampin Resistance: Mutant Chlamydia trachomatis Remain Susceptible to Rifalazil at Clinically Achievable Concentrations

Rifalazil retains potent activity against Chlamydia trachomatis mutants that harbor rpoB mutations conferring high-level rifampin resistance. In a study that serially passaged C. trachomatis to isolate mutants with elevated MICs, some rpoB mutations conferred rifampin resistance up to an MIC of 512 μg/mL. However, all such rifampin-resistant mutants remained susceptible to rifalazil at concentrations at or below 0.064 μg/mL [1]. This indicates that specific amino acid substitutions in the RNA polymerase β-subunit that abolish rifampin binding do not equivalently impair rifalazil binding.

antimicrobial resistance rpoB mutation Chlamydia trachomatis cross-resistance

Extended Pharmacokinetic Half-Life: 24 Hours for Rifalazil Versus 2–3 Hours for Rifampin

Rifalazil exhibits a significantly prolonged elimination half-life compared to rifampin, the most widely used rifamycin. In human pharmacokinetic assessments, rifalazil's half-life has been reported as approximately 24 hours, while rifampin's half-life is approximately 2 to 3 hours [1]. This 8- to 12-fold difference enables substantially less frequent dosing in experimental protocols. Notably, a single 25 mg oral dose of rifalazil was evaluated in clinical studies for uncomplicated genital C. trachomatis infection [2], whereas rifampin and other rifamycins typically require daily or more frequent administration.

pharmacokinetics half-life dosing interval rifamycin class

Reduced Potential for CYP450 Enzyme Induction: A Differentiated Drug-Drug Interaction Profile

Unlike rifampin, which is a potent inducer of cytochrome P450 enzymes (particularly CYP3A4) and thereby causes numerous clinically significant drug-drug interactions, rifalazil exhibits a substantially lower potential for enzyme induction [1]. A dedicated drug interaction study in healthy postmenopausal women demonstrated that a single 25 mg oral dose of rifalazil did not significantly alter the steady-state pharmacokinetics of ethinyl estradiol (an ethinyl estradiol–norethindrone oral contraceptive), indicating no meaningful CYP3A4-mediated metabolic interaction [2]. This contrasts sharply with rifampin, which is well-documented to reduce plasma concentrations of oral contraceptives and many other co-administered drugs by 50–90% via CYP3A4 induction.

drug-drug interactions CYP3A4 enzyme induction rifamycin class

Exceptional Potency Against Chlamydia trachomatis: 50- to 500-Fold More Potent Than Azithromycin

Rifalazil demonstrates extraordinary in vitro potency against Chlamydia trachomatis, with reported MIC values ranging from 0.00025 to 0.0025 μg/mL depending on strain and methodology [1]. In comparative assessments, rifalazil was reported to be 50 to 500 times more potent than azithromycin, the standard-of-care antibiotic for urogenital chlamydial infections [2]. The MIC of rifalazil against wild-type C. trachomatis is consistently reported at 0.00025 μg/mL [1], underscoring its picomolar-range activity against this intracellular pathogen.

Chlamydia trachomatis antimicrobial potency MIC comparison azithromycin

Optimal Research and Industrial Application Scenarios for Rifalazil (129791-92-0) Based on Quantitative Differentiation


Preclinical Murine Models of Tuberculosis: Accelerating Sterilization and Short-Course Regimen Development

Investigators utilizing murine models of Mycobacterium tuberculosis infection should select rifalazil (CAS 129791-92-0) when the research objective is to evaluate ultra-short-course treatment regimens or to achieve rapid sterilization of infected tissues. As demonstrated in comparative studies, rifalazil combined with isoniazid achieves a nonculturable state in lungs and spleens in 6 weeks, compared to 12 weeks for the rifampin-isoniazid standard [1]. This 50% reduction in required treatment duration enables more efficient experimental throughput and directly addresses the global health priority of shortening TB therapy duration. Procurement of rifalazil over generic rifampin is justified when time-to-sterilization is a primary endpoint.

Chlamydia trachomatis and Chlamydia pneumoniae Research: Leveraging Picomolar Potency and Divergent Resistance Profiles

For studies focused on Chlamydia trachomatis or Chlamydia pneumoniae biology, intracellular persistence, or antimicrobial resistance, rifalazil offers two critical differentiators unavailable with generic rifamycins or azithromycin. First, its MIC of 0.00025 μg/mL against wild-type C. trachomatis is 50- to 500-fold lower than azithromycin [2], providing unmatched sensitivity for in vitro assays. Second, rifalazil remains active (MIC ≤0.064 μg/mL) against C. trachomatis rpoB mutants that exhibit high-level rifampin resistance (MIC up to 512 μg/mL) [3]. This unique resistance profile makes rifalazil the preferred compound for studies investigating rifamycin cross-resistance mechanisms or for screening campaigns aimed at identifying compounds with non-overlapping resistance liabilities.

Pharmacokinetic and Drug Interaction Studies: Leveraging Extended Half-Life and Reduced CYP Induction

Rifalazil's extended half-life (~24 hours versus 2–3 hours for rifampin) [4] and its reduced potential for cytochrome P450 enzyme induction [5] position it as the rifamycin of choice for in vivo studies requiring less frequent dosing or co-administration with other test compounds. Researchers evaluating drug-drug interaction potential or conducting combination therapy studies will benefit from rifalazil's cleaner metabolic interaction profile, which minimizes the confounding effects of unintended enzyme induction. A single 25 mg oral dose does not significantly alter ethinyl estradiol pharmacokinetics [6], confirming its suitability for protocols involving concomitant medications metabolized via CYP3A4.

Buruli Ulcer (Mycobacterium ulcerans) Preclinical Models: Achieving Bactericidal Activity at 16-Fold Lower Doses

Investigators working with Mycobacterium ulcerans in mouse footpad models of Buruli ulcer should procure rifalazil when maximizing in vivo bactericidal activity while minimizing compound consumption is a priority. In established infection models, rifalazil requires a dietary concentration of only 0.002% to achieve bactericidal effects, compared to 0.032% for rifampin—a 16-fold difference [7]. This dose-sparing advantage reduces the quantity of compound required per animal study and translates to lower procurement costs for long-term or large-scale in vivo experiments. Furthermore, the superior inhibitory effect on disease progression observed with rifalazil at all tested doses (2.5, 5, and 10 mg/kg) versus rifampin [8] provides greater experimental flexibility in dose-ranging studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rifalazil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.